3-[5-(4-Bromophenyl)-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrol-2-YL]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(4-Bromophenyl)-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrol-2-YL]propanoic acid is a complex organic compound that features a pyrrole ring substituted with bromophenyl and ethoxycarbonylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Bromophenyl)-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrol-2-YL]propanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-Bromophenyl)-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrol-2-YL]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like halogens (Cl₂, Br₂)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-[5-(4-Bromophenyl)-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrol-2-YL]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[5-(4-Bromophenyl)-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrol-2-YL]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)propanoic acid: A simpler analog with a similar bromophenyl group but lacking the pyrrole and ethoxycarbonylphenyl substitutions.
4-(Ethoxycarbonyl)phenylboronic acid: Contains the ethoxycarbonylphenyl group but differs in its boronic acid functionality.
Uniqueness
3-[5-(4-Bromophenyl)-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrol-2-YL]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Properties
Molecular Formula |
C22H20BrNO4 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
3-[5-(4-bromophenyl)-1-(4-ethoxycarbonylphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C22H20BrNO4/c1-2-28-22(27)16-5-9-18(10-6-16)24-19(12-14-21(25)26)11-13-20(24)15-3-7-17(23)8-4-15/h3-11,13H,2,12,14H2,1H3,(H,25,26) |
InChI Key |
NHVDPRSTVDGZQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.